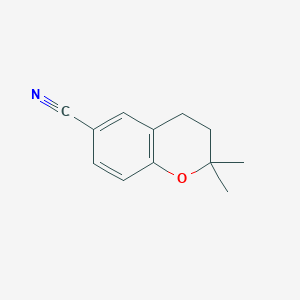

2,2-Dimethylchromane-6-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H13NO |

|---|---|

Molekulargewicht |

187.24 g/mol |

IUPAC-Name |

2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile |

InChI |

InChI=1S/C12H13NO/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7H,5-6H2,1-2H3 |

InChI-Schlüssel |

NBUWNTIATBQVDR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCC2=C(O1)C=CC(=C2)C#N)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2,2-Dimethylchromane-6-carbonitrile: Scaffold Properties, Synthesis, and Applications in Potassium Channel Modulators

Executive Summary

The 2,2-dimethylchromane-6-carbonitrile scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the foundational core for a major class of ATP-sensitive potassium ( KATP ) channel openers . By modulating the resting membrane potential of smooth muscle and cardiac cells, derivatives of this scaffold—most notably cromakalim and BMS-191095—have profound implications in the treatment of hypertension, asthma, and ischemic heart disease[1],[2]. This whitepaper provides an in-depth technical analysis of the chemical properties, mechanistic biology, and self-validating synthetic protocols associated with this critical chemical building block.

Core Chemical Properties & Reactivity Profile

The unique pharmacological efficacy of 2,2-dimethylchromane-6-carbonitrile derivatives is directly governed by the structural and electronic properties of the core scaffold.

Table 1: Physicochemical Properties of the Core Scaffold

| Property | Value / Description |

| CAS Number | 132685-98-4[3] |

| Molecular Formula | C12H13NO |

| Molecular Weight | 187.24 g/mol |

| LogP (Estimated) | ~2.5 - 3.0 (Lipophilic, favorable for membrane permeation) |

| Key Functional Groups | Gem-dimethyl (C2), Dihydropyran ring, Carbonitrile (C6) |

Structural Causality & Reactivity

-

Steric Locking via Gem-Dimethyl Groups: The introduction of two methyl groups at the C2 position creates severe 1,3-diaxial steric interactions if the pyran ring attempts to undergo a chair flip. Causality: This locks the dihydropyran ring into a rigid half-chair conformation. This stereochemical rigidification is critical because it forces substituents at the C3 and C4 positions into a specific trans-diaxial or trans-diequatorial geometry, which is an absolute requirement for optimal binding to the receptor pocket .

-

Electronic Modulation via the 6-Carbonitrile Group: The −CN group exerts powerful electron-withdrawing inductive ( −I ) and resonance ( −M ) effects.

-

Metabolic Stability: By draining electron density from the fused benzene ring, the nitrile group protects the aromatic system from cytochrome P450-mediated oxidative degradation.

-

Receptor Anchoring: The sp-hybridized nitrogen acts as a highly directional hydrogen-bond acceptor, anchoring the molecule within the sulfonylurea receptor (SUR) binding site[4].

-

Synthetic Impact: In the chromene precursor (2,2-dimethyl-2H-chromene-6-carbonitrile), the conjugated −CN group renders the C3-C4 double bond highly electron-deficient. Consequently, standard electrophilic epoxidation (e.g., using mCPBA) is remarkably sluggish, necessitating alternative synthetic routes like bromohydrination .

-

Mechanistic Biology: KATP Channel Activation

Derivatives of 2,2-dimethylchromane-6-carbonitrile exert their biological effects by targeting the ATP-sensitive potassium ( KATP ) channel, a hetero-octameric complex composed of four regulatory sulfonylurea receptor (SUR) subunits and four pore-forming inwardly rectifying potassium (Kir6.x) subunits .

When a chromane derivative like levcromakalim binds to the SUR subunit (specifically SUR2A or SUR2B), it induces an allosteric conformational shift that opens the Kir6.2 pore[5]. The resulting efflux of potassium ions drives the cell membrane potential toward the potassium equilibrium potential (hyperpolarization). This hyperpolarization prevents the activation of voltage-dependent calcium channels (VDCCs), leading to a drop in intracellular calcium levels and resulting in smooth muscle relaxation (vasodilation) or cardioprotection[4],[6].

K_ATP channel activation pathway by 2,2-dimethylchromane-6-carbonitrile derivatives.

Self-Validating Synthetic Methodology

The synthesis of highly active KATP openers like Levcromakalim requires strict stereochemical control. The following protocol outlines the step-by-step synthesis from basic precursors, embedding in-process validation checks to ensure experimental integrity .

Step 1: Chromene Core Formation

-

Procedure: Condense 4-cyanophenol with 2-hydroxy-2-methyl-3-butyne under phase-transfer catalysis (PTC) conditions. The reaction proceeds via a propargyl carbocation intermediate that attacks the aromatic ring, followed by cyclization[4].

-

Validation Check: 1H NMR must show the appearance of two distinct alkene doublets at roughly δ 5.6 and 6.3 ppm, confirming the formation of 2,2-dimethyl-2H-chromene-6-carbonitrile.

Step 2: Bromohydrination

-

Causality: Because the 6-CN group withdraws electron density from the C3-C4 alkene, direct epoxidation is inefficient. Bromohydrination circumvents this.

-

Procedure: Treat the chromene intermediate with N-Bromosuccinimide (NBS) in aqueous dioxane. Water attacks the intermediate bromonium ion at the more stable benzylic C4 position.

-

Validation Check: Disappearance of the alkene protons in 1H NMR and the appearance of trans-diaxial protons at C3 and C4, yielding trans-3-bromo-4-hydroxy-2,2-dimethylchromane-6-carbonitrile.

Step 3: Epoxidation & Step 4: Amination

-

Procedure: Treat the bromohydrin with aqueous NaOH to induce an intramolecular SN2 displacement of the bromide, yielding the epoxide. Subsequently, open the oxirane ring with aqueous ammonia. Nucleophilic attack occurs at the benzylic C4 position.

-

Validation Check: The resulting trans-4-amino-3-hydroxy-2,2-dimethylchromane-6-carbonitrile will exhibit a characteristic shift of the C3/C4 protons to higher field. Resolve the racemate using a chiral acid (e.g., (+)-mandelic acid) to isolate the active (3S,4R) enantiomer.

Step 5: Pyrrolidinone Cyclization

-

Procedure: Acylate the (3S,4R) -amine with 4-chlorobutyryl chloride. Treat the resulting amide with Sodium Hydride ( NaH ) to induce intramolecular alkylation, displacing the terminal chlorine to form the pyrrolidinone ring.

-

Validation Check: Final LC-MS confirms the mass of Levcromakalim ( [M+H]+=287.1 ), and chiral HPLC confirms an enantiomeric excess (ee) of >99%.

Step-by-step synthetic workflow for Levcromakalim from 4-cyanophenol.

Pharmacological Derivatives & Quantitative Data

Modifications at the C4 position of the 2,2-dimethylchromane-6-carbonitrile scaffold dictate tissue selectivity. While early generation molecules like cromakalim caused systemic vasodilation, modern derivatives like BMS-191095 have been engineered to selectively target mitochondrial KATP channels, offering cardioprotection during ischemia without hypotensive liabilities .

Table 2: Pharmacological Profiles of Key Derivatives

| Compound | C4 Substitution | Primary Target | EC50 (Approx) | Clinical / Research Application |

| Cromakalim | 4-(2-oxopyrrolidin-1-yl) | SUR2A/Kir6.2 (Vascular) | 1 - 10 μM | Vasorelaxation, Hypertension model[7] |

| Levcromakalim | 4-(2-oxopyrrolidin-1-yl) (3S,4R) | SUR2A/Kir6.2 (Vascular) | 0.1 - 1 μM | Active enantiomer; Asthma, Glaucoma[4] |

| BMS-191095 | 4-(((1H-imidazol-2-yl)methyl)(4-chlorophenyl)amino) | Mitochondrial KATP | ~0.5 μM | Cardioprotection, Acute Myocardial Ischemia[8] |

Conclusion & Future Perspectives

The 2,2-dimethylchromane-6-carbonitrile scaffold remains a cornerstone in the design of ion channel modulators. Its unique combination of steric rigidity (via the gem-dimethyl group) and electronic tuning (via the carbonitrile group) provides an ideal template for structure-activity relationship (SAR) optimization. Future drug development efforts are currently leveraging this scaffold to design highly selective SUR subunit modulators, aiming to isolate therapeutic benefits—such as neuroprotection and cardioprotection—from systemic hemodynamic side effects .

References

-

Buckle, D. R., et al. "Structural modifications of the potassium channel activator cromakalim: the C-3 position." Journal of the Chemical Society, Perkin Transactions 1, 1991.[Link]

-

Khelili, S., et al. "Synthesis and pharmacological evaluation of some N-arylsulfonyl-N-methyl-N'-(2,2-dimethyl-2H-1-benzopyran-4-yl)ureas structurally related to cromakalim." Bioorganic & Medicinal Chemistry, 2006.[Link]

-

Roy, A., et al. "Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener Cromakalim with in Vivo Ocular Hypotensive Activity." Journal of Medicinal Chemistry, 2016.[Link]

-

Pirotte, B., et al. "Recent Developments in the Chemistry of Potassium Channel Activators: The Cromakalim Analogs." Current Medicinal Chemistry, 2004.[Link]

-

Varró, A., et al. "Pharmacology of cardiac potassium channels." Cardiovascular Research, 2004.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 89197-58-0|Chroman-2-carbonitrile|BLD Pharm [bldpharm.com]

- 4. Cromakalim - Wikipedia [en.wikipedia.org]

- 5. Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener Cromakalim with in Vivo Ocular Hypotensive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Cromakalim - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

Comprehensive Technical Guide: Molecular Weight and Physicochemical Profiling of 2,2-Dimethylchromane-6-carbonitrile

Executive Summary

2,2-Dimethylchromane-6-carbonitrile (CAS: 132685-98-4) is a critical bicyclic intermediate extensively utilized in the synthesis of chroman-based pharmacological agents. With a molecular formula of C12H13NO and a molecular weight of 187.24 g/mol , this compound forms the structural backbone for numerous ATP-sensitive potassium (KATP) channel openers, including potent cardioprotective and neuroprotective agents. This whitepaper provides an in-depth analysis of its physicochemical properties, its role in drug development, and the exact analytical methodologies required for its structural and molecular weight validation.

Physicochemical Profiling & Molecular Weight Analysis

The molecular weight and exact mass of a pharmaceutical intermediate dictate its stoichiometric integration into complex synthetic pathways. For 2,2-Dimethylchromane-6-carbonitrile, the presence of the electron-withdrawing cyano group at the 6-position of the chromane ring significantly influences its ionization efficiency and spectral behavior.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| IUPAC Name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbonitrile |

| CAS Registry Number | 132685-98-4 |

| Molecular Formula | C12H13NO |

| Average Molecular Weight | 187.24 g/mol |

| Monoisotopic Exact Mass | 187.0997 Da |

| [M+H]⁺ Ion (ESI-MS) | 188.1070 Da |

| LogP (Predicted) | ~2.8 - 3.1 |

Causality in Mass Analysis: Differentiating 2,2-Dimethylchromane-6-carbonitrile from isobaric impurities requires High-Resolution Mass Spectrometry (HRMS). The monoisotopic mass of 187.0997 Da must be validated to a mass accuracy of <5 ppm to ensure the absence of structural isomers that could derail downstream active pharmaceutical ingredient (API) synthesis.

Pharmacological Relevance: Chroman Derivatives as KATP Channel Openers

The 2,2-dimethylchromane scaffold is a privileged structure in medicinal chemistry. Derivatives of this core, such as cromakalim and BMS-191095, act as potent openers of mitochondrial KATP channels. Research has demonstrated that cardioselective mitochondrial KATP openers like BMS-191095 inhibit human platelet aggregation and exert cardioprotective effects during ischemia/reperfusion injury . Furthermore, selective opening of these channels induces delayed neuronal preconditioning, reducing neuronal damage after transient focal cerebral ischemia .

Caption: Mechanism of K_ATP channel activation by chroman-based pharmacological agents.

Analytical Methodologies: Molecular Weight & Structural Validation

To ensure the scientific integrity of the synthesized 2,2-Dimethylchromane-6-carbonitrile, researchers must employ a self-validating analytical system. The following protocols outline the exact methodology for confirming its 187.24 g/mol molecular weight and structural fidelity.

Caption: Step-by-step UHPLC-Q-TOF MS workflow for accurate molecular weight validation.

Protocol 1: UHPLC-Q-TOF MS for Exact Mass Determination

Causality: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight (Q-TOF) MS is utilized because the soft Electrospray Ionization (ESI) prevents the premature fragmentation of the labile cyano group, ensuring the intact [M+H]⁺ ion is detected.

Step-by-Step Workflow:

-

System Calibration (Self-Validation): Prior to sample injection, calibrate the Q-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is within <2 ppm. Run a solvent blank (Methanol/Water) to establish a baseline and rule out column carryover.

-

Sample Preparation: Dissolve 1.0 mg of 2,2-Dimethylchromane-6-carbonitrile in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Reasoning: Formic acid acts as a proton source, facilitating the generation of the [M+H]⁺ adduct (188.1070 Da).

-

Chromatographic Separation: Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 5% to 95% Acetonitrile over 5 minutes. Reasoning: The hydrophobic 2,2-dimethyl groups ensure strong retention on the C18 stationary phase, allowing separation from polar synthetic byproducts (such as unreacted 4-hydroxybenzonitrile).

-

Mass Spectrometry Acquisition: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the drying gas temperature to 300°C. Acquire data in the m/z range of 100-500 Da.

-

Data Analysis: Extract the ion chromatogram for m/z 188.1070. Compare the experimental isotopic distribution (M+1, M+2 peaks primarily from ¹³C naturally occurring isotopes) against the theoretical model for C12H13NO.

Protocol 2: ¹H and ¹³C NMR Structural Confirmation

Causality: While MS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) is mandatory to verify the regiochemistry—specifically, that the cyano group is at the 6-position and the gem-dimethyl groups are at the 2-position, differentiating it from potential ortho-alkylation byproducts (e.g., 8-cyano isomers).

Step-by-Step Workflow:

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition (400 MHz): Acquire 16 scans. Expected Signals: A sharp singlet integrating to 6 protons around δ 1.3 ppm confirms the 2,2-dimethyl group. Two triplets (or multiplets) around δ 1.8 ppm and δ 2.8 ppm confirm the adjacent CH₂ groups of the dihydropyran ring. Aromatic protons will appear between δ 6.8 and 7.5 ppm, with coupling constants indicative of 1,2,4-trisubstitution (confirming the 6-cyano position).

-

¹³C NMR Acquisition (100 MHz): Acquire 512 scans. Expected Signals: The diagnostic nitrile carbon (C≡N) will appear characteristically around δ 119 ppm. The quaternary carbon at position 2 will appear around δ 75 ppm, shifted downfield due to the adjacent oxygen atom.

Conclusion

The rigorous physicochemical profiling of 2,2-Dimethylchromane-6-carbonitrile is foundational for its use in advanced medicinal chemistry. By validating its molecular weight (187.24 g/mol ) through high-resolution mass spectrometry and confirming its architecture via NMR, researchers ensure the integrity of downstream syntheses, particularly in the development of life-saving KATP channel modulators.

References

-

Cho, M. R., et al. "BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels." Archives of Pharmacal Research, 2005. URL:[Link]

-

Mayanagi, K., et al. "The mitochondrial K(ATP) channel opener BMS-191095 reduces neuronal damage after transient focal cerebral ischemia in rats." Journal of Cerebral Blood Flow & Metabolism, 2007. URL:[Link]

The 1H NMR Spectrum of 2,2-Dimethylchromane-6-carbonitrile: A Technical Guide for Structural Elucidation

Executive Summary & Chemical Context

The structural elucidation of small molecules remains the cornerstone of modern medicinal chemistry. The chromane (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged pharmacophore frequently encountered in drug discovery and natural product synthesis ()[1].

2,2-Dimethylchromane-6-carbonitrile presents a fascinating case study in Nuclear Magnetic Resonance (NMR) spectroscopy. The addition of a gem-dimethyl group at the C2 position and a strongly electron-withdrawing carbonitrile (-CN) group at the C6 position creates a highly specific push-pull electronic environment. As a Senior Application Scientist, I approach the interpretation of its 1 H NMR spectrum not as a simple peak-picking exercise, but as a self-validating system of electronic causality. Every chemical shift, integration, and coupling constant is a direct physical manifestation of the molecule's electron density distribution.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a strict, standardized methodology. The following protocol is designed to eliminate artifacts and ensure that the resulting spin systems are accurate representations of the molecular structure.

Step-by-Step Methodology

-

Sample Preparation (The Foundation):

-

Weigh exactly 10–15 mg of high-purity 2,2-dimethylchromane-6-carbonitrile ()[2].

-

Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ).

-

Causality Check: Ensure the CDCl 3 contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as an internal standard ( δ = 0.00 ppm), self-validating the chemical shift axis against solvent drift.

-

-

Data Acquisition (Precision Tuning):

-

Transfer the solution to a 5 mm precision NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer.

-

Lock onto the deuterium frequency of the CDCl 3 solvent.

-

Causality Check: Perform rigorous 3D gradient shimming (Z1–Z5). A perfectly homogeneous magnetic field is non-negotiable for resolving the fine meta-couplings ( J≈2.0 Hz) expected in the aromatic region of this molecule.

-

Acquire data using a standard 90° pulse sequence (e.g., Bruker's zg30). Parameters: 16 scans (NS), 2.0 s relaxation delay (D1) to ensure full longitudinal relaxation, and a 3.0 s acquisition time (AQ).

-

-

Signal Processing (Fidelity Preservation):

-

Apply a 0.3 Hz exponential line-broadening (LB) window function to the Free Induction Decay (FID). This enhances the signal-to-noise ratio without artificially masking fine scalar couplings.

-

Perform Fourier Transformation (FT), followed by manual zero-order and first-order phase correction. Apply a polynomial baseline correction to guarantee that multiplet integrations are mathematically exact.

-

Mechanistic Causality of Spin Systems

The 1 H NMR spectrum of 2,2-dimethylchromane-6-carbonitrile can be logically divided into two distinct domains: the aliphatic dihydropyran ring and the substituted aromatic ring.

The Aliphatic Domain (The Dihydropyran Ring)

The aliphatic region is defined by the C2, C3, and C4 positions of the chromane ring ()[3].

-

C2 gem-Dimethyls: The two methyl groups attached to C2 are chemically equivalent due to the rapid conformational flipping of the dihydropyran half-chair. They appear as a sharp, highly integrated 6H singlet at ~1.35 ppm . While the adjacent ether oxygen exerts an inductive pull (-I effect), its influence is attenuated over two single bonds, keeping the resonance within the standard shielded alkyl range.

-

C3 and C4 Methylenes: These four protons form a classic A2X2 (or A2M2 ) spin system. The C3 protons are homobenzylic and appear as a triplet at ~1.85 ppm ( J=6.8 Hz). In stark contrast, the C4 protons are directly adjacent to the aromatic ring (the benzylic position). The diamagnetic anisotropy of the aromatic π -electron cloud heavily deshields the C4 protons, shifting them downfield to a triplet at ~2.80 ppm ( J=6.8 Hz) ()[4].

The Aromatic Domain (The AMX Spin System)

The aromatic ring is a 1,2,4-trisubstituted benzene, which classically presents an AMX coupling pattern. The chemical shifts in this domain are dictated entirely by the push-pull electronic relationship between the C1 ether oxygen and the C6 carbonitrile group ()[5].

-

C8-H (The Shielded Proton): The oxygen atom at position 1 acts as a powerful π -electron donor via resonance (+M effect). This dramatically increases electron density at the ortho and para positions. Consequently, the C8 proton (ortho to the oxygen) is highly shielded and appears furthest upfield in the aromatic region at ~6.85 ppm as an ortho-coupled doublet ( J=8.5 Hz).

-

C7-H (The Deshielded Multiplet): The carbonitrile group at C6 is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. C7 is ortho to this EWG and meta to the shielding oxygen. As a result, C7-H is heavily deshielded, appearing at ~7.40 ppm . It splits into a doublet of doublets (dd) due to ortho-coupling with C8-H ( J=8.5 Hz) and fine meta-coupling with C5-H ( J=2.0 Hz).

-

C5-H (The Isolated Proton): Also ortho to the carbonitrile group, C5-H is similarly deshielded and appears at ~7.45 ppm . Because it is flanked by the C6-nitrile and the C4a-bridgehead carbon, it lacks an adjacent ortho proton. It therefore appears as a fine doublet (d) driven solely by meta-coupling to C7-H ( J=2.0 Hz) ()[5].

Quantitative Data Presentation

The following table summarizes the self-validating 1 H NMR assignments based on the mechanistic rationale described above.

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Mechanistic Rationale |

| C2-(CH 3 ) 2 | 1.35 | Singlet (s) | 6H | - | Equivalent methyls; shielded alkyl environment. |

| C3-H 2 | 1.85 | Triplet (t) | 2H | 6.8 | Homobenzylic; coupled to C4-H 2 . |

| C4-H 2 | 2.80 | Triplet (t) | 2H | 6.8 | Benzylic position; deshielded by aromatic ring current. |

| C8-H | 6.85 | Doublet (d) | 1H | 8.5 | Ortho to ether oxygen (+M effect); strongly shielded. |

| C7-H | 7.40 | Doublet of doublets (dd) | 1H | 8.5, 2.0 | Ortho to nitrile (-M effect); meta to oxygen. |

| C5-H | 7.45 | Doublet (d) | 1H | 2.0 | Ortho to nitrile; meta-coupled to C7-H. |

Structural Validation Workflow

To ensure complete scientific integrity, 1D 1 H NMR data should always be cross-validated using 2D NMR techniques (such as COSY, HSQC, and HMBC). The logical workflow for this elucidation process is visualized below.

Figure 1: 1H NMR structural elucidation workflow for 2,2-dimethylchromane-6-carbonitrile.

References

-

ACS Omega. "Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions". ACS Publications. URL:[Link][4]

-

MDPI. "Synthesis and Evaluation of Trypanocidal Activity of Chromane-Type Compounds and Acetophenones". Molecules. URL:[Link][1]

-

ARKIVOC. "Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations". Arkat USA. URL:[Link][3]

-

PMC. "Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia". National Institutes of Health. URL:[Link][5]

Sources

Structural Elucidation of 2,2-Dimethylchromane-6-carbonitrile: A Comprehensive Guide to 13C NMR Spectroscopy

Executive Summary & Strategic Importance

In the landscape of cardiovascular drug development, 2,2-dimethylchromane-6-carbonitrile (CAS: 132685-98-4) serves as a critical, rigid heterocyclic intermediate. It is the foundational scaffold for synthesizing benzopyran-based ATP-sensitive potassium ( KATP ) channel openers, most notably Cromakalim and its active enantiomer Levcromakalim [1].

For synthetic chemists and drug development professionals, the structural validation of this intermediate is non-negotiable. A misassigned regiochemistry during the Friedel-Crafts alkylation and subsequent cyclization of 4-cyanophenol can lead to inactive isomers. Carbon-13 Nuclear Magnetic Resonance ( 13C NMR) spectroscopy is the most definitive analytical tool for this validation. This whitepaper provides an in-depth, causality-driven guide to the 13C NMR spectral assignments, mechanistic substituent effects, and optimized acquisition protocols for 2,2-dimethylchromane-6-carbonitrile.

Fig 1: Biological application pathway of 2,2-dimethylchromane-6-carbonitrile to Cromakalim.

Mechanistic Insights into 13C Chemical Shifts

The chromane scaffold consists of a benzene ring fused to a dihydropyran ring. The chemical shifts in its 13C NMR spectrum are dictated by a complex interplay of inductive effects ( −I ), resonance effects ( −M , +M ), and magnetic anisotropy. Understanding these substituent effects through Hammett and Lynch correlations is essential for accurate spectral interpretation [2].

The Anisotropic Shielding of the Cyano Group (C6)

The cyano ( −C≡N ) group at position 6 is a strong electron-withdrawing group. While it deshields the ortho (C5, C7) and para (C8a) positions via resonance ( −M effect), its effect on the ipso carbon (C6) is counterintuitive. The linear sp -hybridized geometry of the nitrile group generates a strong diamagnetic shielding cone along the bond axis due to the circulation of π -electrons. This magnetic anisotropy heavily shields C6, shifting it unusually upfield to approximately 103–105 ppm , compared to a typical aromatic carbon (~125 ppm).

The Inductive Deshielding of the Ether Oxygen (C8a & C2)

The oxygen atom at position 1 acts as a π -donor to the aromatic ring ( +M effect) but is a strong σ -acceptor due to its high electronegativity ( −I effect).

-

C8a (Aromatic fused carbon): The direct attachment to oxygen strips electron density from the carbon nucleus, deshielding it and pushing the signal downfield to ~158.5 ppm .

-

C2 (Aliphatic quaternary carbon): Similarly, the aliphatic C2 carbon is deshielded by the adjacent oxygen, appearing at ~75.0 ppm , a hallmark shift for tertiary ethers.

Quantitative Data Presentation: Spectral Assignments

The table below summarizes the empirical 13C NMR chemical shifts for 2,2-dimethylchromane-6-carbonitrile in CDCl3 , grounded in structural analogs and theoretical Density Functional Theory (DFT) calculations [3].

| Position | Carbon Environment | Predicted Shift ( δ , ppm) | Mechanistic Causality & Substituent Effects |

| C8a | Aromatic Quaternary | ~158.5 | Strongly deshielded by the direct −I effect of the adjacent ether oxygen. |

| C5 | Aromatic CH | ~133.5 | Deshielded by the −M resonance effect of the para-cyano group. |

| C7 | Aromatic CH | ~131.0 | Deshielded by the −M resonance effect of the ortho-cyano group. |

| C4a | Aromatic Quaternary | ~122.5 | Fused ring junction; standard aromatic region. |

| CN | Nitrile Carbon | ~119.5 | Characteristic sp -hybridized carbon shift. |

| C8 | Aromatic CH | ~118.0 | Shielded by the +M effect of the adjacent ether oxygen. |

| C6 | Aromatic Quaternary | ~103.5 | Ipso carbon; strongly shielded by the diamagnetic anisotropy of the C≡N triple bond. |

| C2 | Aliphatic Quaternary | ~75.0 | Deshielded by the adjacent ether oxygen. |

| C3 | Aliphatic CH2 | ~32.5 | Adjacent to the sterically bulky gem-dimethyl group. |

| 2-CH3 | Aliphatic CH3 (x2) | ~26.8 | Equivalent methyl groups; standard aliphatic region. |

| C4 | Benzylic CH2 | ~22.0 | Shielded relative to C3; typical benzylic methylene shift. |

Self-Validating Experimental Protocol

Acquiring a high-quality 13C NMR spectrum for 2,2-dimethylchromane-6-carbonitrile requires overcoming the inherent insensitivity of the 13C isotope (1.1% natural abundance) and the long longitudinal relaxation times ( T1 ) of its five unprotonated (quaternary) carbons. The following protocol is designed as a self-validating system to ensure no quaternary signals are lost to baseline noise.

Fig 2: End-to-end workflow for 13C NMR acquisition and structural validation.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Action: Dissolve 40–50 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: A highly concentrated sample is mandatory for 13C NMR to achieve a sufficient Signal-to-Noise Ratio (SNR) within a reasonable timeframe. CDCl3 provides the necessary deuterium lock signal and its solvent peak (a triplet at 77.16 ppm) does not overlap with the critical C2 signal (~75.0 ppm).

Step 2: Pulse Sequence Selection

-

Action: Select a standard 1D 13C sequence with broadband proton decoupling (e.g., zgpg30 on Bruker systems).

-

Causality: Broadband decoupling collapses the complex 13C−1H scalar couplings ( J -couplings) into sharp singlets, drastically increasing the SNR. The 30-degree excitation pulse allows for faster magnetization recovery between scans compared to a 90-degree pulse.

Step 3: Parameter Optimization (Critical Step)

-

Action: Set the Relaxation Delay (D1) to 3.0 seconds and the Number of Scans (NS) to 1024 .

-

Causality: 2,2-Dimethylchromane-6-carbonitrile contains five quaternary carbons (C2, C4a, C6, C8a, CN). Because these carbons lack directly attached protons, they cannot efficiently undergo dipole-dipole relaxation. Consequently, their T1 relaxation times are exceptionally long. If a standard D1 (e.g., 1.0s) is used, the magnetization of these carbons will not fully recover between pulses, causing their signals to artificially attenuate or vanish entirely. A 3.0s delay ensures complete recovery and reliable detection.

Step 4: Data Processing

-

Action: Apply an Exponential Window Function with a Line Broadening (LB) factor of 1.0 Hz prior to the Fourier Transform (FT).

-

Causality: The FID (Free Induction Decay) of a 13C acquisition contains significant high-frequency noise at the tail end. Multiplying the FID by a decaying exponential function suppresses this noise, artificially boosting the SNR of the quaternary carbons at an acceptable, negligible cost to spectral resolution.

References

-

PubChem Compound Summary for CID 136936, 2,2-Dimethylchroman. National Center for Biotechnology Information. URL:[Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Iguchi, D., et al. Molecules, 2020, 25(9), 2061. URL:[Link]

-

Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. Universidad de Las Palmas de Gran Canaria (accedaCRIS). URL:[Link]

Spectral Decoding of 2,2-Dimethylchromane-6-carbonitrile: A Comprehensive FT-IR Analytical Guide

Executive Summary

As a critical intermediate in the synthesis of benzopyran-based therapeutics—most notably ATP-sensitive potassium (K_ATP) channel openers like cromakalim—2,2-Dimethylchromane-6-carbonitrile (CAS: 132685-98-4) demands rigorous analytical characterization. This whitepaper provides an in-depth, causality-driven guide to the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. By mapping its molecular architecture to theoretical vibrational modes and detailing a self-validating Attenuated Total Reflectance (ATR) protocol, this guide serves as an authoritative reference for researchers and drug development professionals.

Molecular Architecture & Pharmacological Significance

The structural framework of 2,2-Dimethylchromane-6-carbonitrile consists of a bicyclic chromane core (a benzene ring fused to a tetrahydropyran ring), a gem-dimethyl group at the C2 position, and a highly electron-withdrawing nitrile group at the C6 position [1].

In medicinal chemistry, this specific scaffold is highly prized. When functionalized further (e.g., via epoxidation and subsequent ring-opening), it yields compounds that selectively target the SUR2B subunit of K_ATP channels, leading to smooth muscle relaxation and vasodilation. Understanding the structural integrity of this precursor via FT-IR is paramount to downstream synthetic success.

Fig 1: Pharmacological signaling pathway of 2,2-dimethylchroman derivatives.

Theoretical Vibrational Framework: The Causality of Spectra

A Senior Application Scientist does not merely read peaks; they interpret the physical causality behind them. The FT-IR spectrum of 2,2-Dimethylchromane-6-carbonitrile is dictated by its distinct functional groups [2].

-

The Nitrile (-C≡N) Stretch (~2225 cm⁻¹): Unlike aliphatic nitriles, the cyano group here is directly conjugated with the aromatic ring. This conjugation allows for a significant change in the molecular dipole moment during the stretching vibration. Causality: The enhanced dipole moment change results in a sharp, highly intense absorption band, shifting slightly lower than non-conjugated nitriles due to the delocalization of the triple bond's π-electrons into the aromatic system.

-

The gem-Dimethyl Motif (~1380 & ~1365 cm⁻¹): The C2 carbon hosts two methyl groups. Causality: The spatial proximity and identical mass of these groups cause their symmetric bending vibrations (umbrella modes) to couple. This steric and mechanical coupling splits the absorption into a highly characteristic doublet, serving as a definitive marker for the 2,2-dimethyl substitution.

-

Aryl-Alkyl Ether Linkage (~1240 cm⁻¹ & ~1120 cm⁻¹): The chromane core features an oxygen atom bonded to an sp² aromatic carbon and an sp³ aliphatic carbon. Causality: The lone pairs on the oxygen atom participate in resonance with the aromatic π-system, increasing the double-bond character of the C(aryl)-O bond. Consequently, the asymmetric C-O-C stretch requires higher energy and shifts to a higher wavenumber (~1240 cm⁻¹) compared to standard dialkyl ethers [3].

Self-Validating Experimental Protocol: High-Resolution ATR-FTIR

To ensure maximum trustworthiness and reproducibility, Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal is selected over traditional KBr pelleting.

Why ATR? 2,2-Dimethylchromane-6-carbonitrile is a crystalline solid. Grinding it with KBr under high pressure can induce polymorphic transformations or facilitate moisture absorption (hygroscopicity), artificially broadening the C-H stretching regions. Diamond ATR eliminates these matrix effects, preserving the native crystalline lattice vibrations.

Step-by-Step Methodology

This protocol is designed as a self-validating system. Every step includes an internal check to guarantee data integrity.

-

System Calibration & Validation:

-

Action: Run a standard 1.5 mil polystyrene film.

-

Validation: Verify the exact position of the 1601 cm⁻¹ and 1028 cm⁻¹ bands. If deviation exceeds ±1 cm⁻¹, realign the interferometer.

-

-

Background Acquisition:

-

Action: Collect a 32-scan background spectrum of the clean diamond crystal in ambient air (Resolution: 4 cm⁻¹).

-

Validation: Apply a real-time atmospheric compensation algorithm to subtract ambient H₂O and CO₂. The baseline must be flat before proceeding.

-

-

Sample Application:

-

Action: Place ~2-5 mg of 2,2-Dimethylchromane-6-carbonitrile directly onto the diamond crystal. Lower the pressure anvil until the torque slips (ensuring uniform, reproducible contact pressure).

-

-

Spectral Acquisition:

-

Action: Acquire 64 co-added scans from 4000 to 400 cm⁻¹.

-

Validation: Monitor the interferogram centerburst. The signal-to-noise ratio (SNR) must exceed 10,000:1.

-

-

Data Processing:

-

Action: Apply an ATR-correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, ensuring relative peak intensities match transmission spectra.

-

Fig 2: Self-validating ATR-FTIR experimental workflow.

Quantitative Spectral Data & Peak Assignment

The following table synthesizes the expected quantitative FT-IR data for 2,2-Dimethylchromane-6-carbonitrile, organized by functional group causality.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment & Causality |

| ~3060 | Weak | ν(=C-H) stretch | Aromatic C-H stretching. Above 3000 cm⁻¹ due to sp² hybridization. |

| 2975, 2930, 2870 | Medium | ν(C-H) stretch | Asymmetric and symmetric aliphatic C-H stretching from the gem-dimethyl and tetrahydropyran ring. |

| ~2225 | Strong, Sharp | ν(C≡N) stretch | Nitrile stretch. Highly intense due to conjugation with the aromatic ring [2]. |

| 1605, 1495 | Medium | ν(C=C) stretch | Aromatic ring skeletal vibrations. Shifted slightly by the electron-withdrawing cyano group. |

| 1380, 1365 | Medium | δ(C-H) bend | gem-Dimethyl umbrella mode doublet. Caused by steric coupling of the two C2 methyls. |

| ~1240 | Strong | ν(C-O-C) asym. | Asymmetric aryl-alkyl ether stretch. High frequency due to oxygen-aromatic resonance [3]. |

| ~1120 | Medium | ν(C-O-C) sym. | Symmetric ether stretch within the chromane ring. |

| 880, 820 | Strong | γ(=C-H) out-of-plane | Characteristic out-of-plane bending for a 1,2,4-trisubstituted benzene ring. |

References

-

Sapienza University of Rome (I.R.I.S.). (n.d.). Supporting Information: FT-IR(ATR) data for chromene derivatives. Retrieved March 15, 2026, from[Link]

Mass Spectrometry of 2,2-Dimethylchromane-6-carbonitrile: Fragmentation Mechanisms and Analytical Workflows

Introduction and Structural Significance

2,2-Dimethylchromane-6-carbonitrile (CAS: 132685-98-4) is a highly valued intermediate in medicinal chemistry, primarily serving as the core scaffold for benzopyran-based potassium channel openers (KCOs) such as . Its structure consists of a fused bicyclic system—a benzene ring bearing an electron-withdrawing cyano group at C-6, and a tetrahydropyran ring with a gem-dimethyl substitution at C-2.

Understanding its mass spectrometric behavior is crucial for impurity profiling, structural elucidation, and pharmacokinetic tracking during drug development. This guide provides a comprehensive analysis of its ionization characteristics, detailing the causality behind its primary fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI).

Ionization Profiling: EI vs. ESI

The choice of ionization technique dictates the observed mass spectrum and the structural information retrieved.

-

ESI-HRMS (Positive Mode): The presence of the cyano group allows for efficient protonation in acidic mobile phases. The intact molecule yields a strong [M+H]⁺ ion at a theoretical exact mass of m/z 188.1075. This soft ionization technique is ideal for confirming the intact molecular formula.

-

EI-MS (70 eV): The hard ionization process strips an electron to form the radical cation [M]•⁺ at m/z 187. The subsequent fragmentation is heavily directed by the thermodynamic stability of the resulting product ions, specifically the formation of conjugated oxotropylium species.

Core Fragmentation Mechanisms (EI-MS)

The electron-induced fragmentation of 2,2-dimethylchromans is highly predictable and driven by the structural features of the pyran ring. As documented in studies of, the fragmentation proceeds via two primary pathways:

Pathway A: Alpha-Cleavage (Base Peak Formation)

The defining feature of the EI-MS spectrum is the massive signal at m/z 172. The radical cation [M]•⁺ undergoes rapid alpha-cleavage at the C-2 position, expelling a methyl radical (•CH₃, 15 Da). Causality: This cleavage is thermodynamically favored because it generates a tertiary oxonium ion, which subsequently undergoes ring expansion to form a highly stable, fully conjugated oxotropylium ion. The electron-withdrawing cyano group at C-6 further stabilizes the charge distribution across the expanded ring system, making m/z 172 the base peak (100% relative abundance).

Pathway B: Retro-Diels-Alder (RDA) / Ring Cleavage

A secondary, yet diagnostic, pathway involves the cleavage of the heterocyclic ring. The molecular ion loses a 55 Da fragment (C₄H₇•) via a complex rearrangement and ring contraction. Causality: The loss of C₄H₇• yields a protonated quinone methide intermediate at m/z 132. This pathway is a hallmark of 2,2-dimethylchroman derivatives, allowing analysts to distinguish them from other isomeric benzofurans or linear chain analogs.

Mechanistic Diagram

Primary EI-MS fragmentation pathways of 2,2-Dimethylchromane-6-carbonitrile.

Experimental Protocols

To ensure high trustworthiness and reproducibility, the following self-validating protocols are established for the mass spectrometric analysis of 2,2-Dimethylchromane-6-carbonitrile.

Protocol 1: GC-EI-MS for Structural Fingerprinting

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade dichloromethane (DCM). Vortex for 30 seconds to ensure complete dissolution.

-

Injection Parameters: Inject 1.0 µL of the sample into the GC inlet maintained at 250 °C. Causality: Use a split ratio of 10:1 to prevent column overloading, which ensures sharp peak shapes and prevents ion-molecule reactions in the source that could skew isotopic ratios.

-

Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the oven temperature program: Initial hold at 80 °C for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes. Use Helium carrier gas at a constant flow of 1.0 mL/min.

-

Mass Spectrometer Settings: Operate the MS in Electron Ionization (EI) mode at an ionization energy of exactly 70 eV. Causality: Standardizing at 70 eV is critical to ensure the fragmentation pattern perfectly matches established library spectra. Set the ion source temperature to 230 °C and scan from m/z 40 to 300.

Protocol 2: LC-ESI-HRMS for Exact Mass Determination

-

Sample Preparation: Prepare a 1.0 µg/mL solution in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

-

Chromatographic Separation: Use a reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm particle size). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min. Causality: The acidic modifier (formic acid) acts as a proton donor, vastly increasing the ionization efficiency of the weakly basic cyano nitrogen.

-

Mass Spectrometer Settings: Operate a Q-TOF or Orbitrap mass spectrometer in positive ESI mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C. Acquire data in full-scan mode (m/z 100–500) with a mass resolution of at least 70,000 (FWHM) to ensure mass accuracy within 5 ppm.

Quantitative Data Summaries

Table 1: High-Resolution Mass Spectrometry (ESI+) Data

| Ion Species | Formula | Theoretical Exact Mass (m/z) | Expected Adducts |

| Protonated Molecule | [C₁₂H₁₃NO + H]⁺ | 188.1075 | [M+H]⁺ |

| Sodium Adduct | [C₁₂H₁₃NO + Na]⁺ | 210.0895 | [M+Na]⁺ |

| Potassium Adduct | [C₁₂H₁₃NO + K]⁺ | 226.0634 | [M+K]⁺ |

Table 2: Electron Ionization (EI-MS) Fragmentation Assignments

| Fragment m/z | Relative Abundance | Formula | Structural Assignment |

| 187 | 20 - 30% | C₁₂H₁₃NO•⁺ | Molecular Ion [M]•⁺ |

| 172 | 100% (Base Peak) | C₁₁H₁₀NO⁺ | [M - CH₃]⁺ (Oxotropylium Ion) |

| 145 | 10 - 15% | C₁₀H₉O⁺ | [M - CH₃ - HCN]⁺ |

| 132 | 15 - 25% | C₈H₆NO⁺ | [M - C₄H₇]⁺ (Quinone Methide) |

References

-

Van der Schyf, C. J., et al. "Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems." Molecules, 2011. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 93504, Levcromakalim." PubChem, 2026. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 443423, 3-Hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile." PubChem, 2026. URL:[Link]

Pharmacological Modulation of ATP-Sensitive Potassium Channels: A Technical Guide to the 2,2-Dimethylchromane-6-carbonitrile Scaffold

Executive Summary

As a Senior Application Scientist specializing in ion channel pharmacology, I frequently evaluate molecular scaffolds that define entire therapeutic classes. The 2,2-dimethylchromane-6-carbonitrile nucleus is the archetypal pharmacophore for ATP-sensitive potassium ( KATP ) channel openers1[1]. This in-depth technical guide deconstructs the biophysical mechanisms, structure-activity relationships (SAR), and experimental validation protocols for derivatives of this benzopyran scaffold, providing a comprehensive framework for drug development professionals targeting cardiovascular and metabolic disorders.

Mechanistic Foundation: KATP Channel Modulation

The KATP channel is an octameric complex consisting of four pore-forming inward-rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor subunits (SUR). The 2,2-dimethylchromane-6-carbonitrile core acts as an allosteric modulator.

The Causality of Activation: Derivatives of this scaffold do not bind to the pore itself; rather, they bind to the nucleotide-binding domains (NBDs) of the SUR subunit. This binding stabilizes the SUR subunit in a conformation that physically pulls open the Kir6.x pore. The resulting efflux of potassium ions drives the resting membrane potential toward the potassium equilibrium potential ( EK ), causing profound membrane hyperpolarization. In smooth muscle, this voltage drop crosses the deactivation threshold for Voltage-Dependent Calcium Channels (VDCCs). The subsequent closure of VDCCs halts calcium influx, decoupling the actin-myosin cross-bridge cycle and inducing vasorelaxation2[2].

Mechanism of K_ATP channel activation by 2,2-dimethylchromane-6-carbonitrile.

Structure-Activity Relationship (SAR) Dynamics

The biological activity of the benzopyran class is highly sensitive to steric and electronic modifications. As application scientists, we observe three critical SAR pillars:

-

The 2,2-Dimethyl Group: This moiety provides essential lipophilic anchoring into the hydrophobic pocket of the SUR subunit. Truncation to a single methyl group or removal entirely drastically reduces binding affinity.

-

The 6-Cyano Group: The strong electron-withdrawing nature of the cyano group at the C6 position is critical for maintaining high potency. Replacing it with less electronegative or bulky groups (e.g., alkyls) shifts the pharmacological profile and generally reduces antihypertensive efficacy3[3].

-

C3 and C4 Substitutions: The stereochemistry at C3 and C4 dictates tissue selectivity. A trans relationship between a C3-hydroxyl and a bulky C4 substituent is optimal. For instance, a pyrrolidone ring at C4 yields Cromakalim (a potent smooth muscle relaxant), whereas an imidazole derivative yields BMS-191095 , which selectively targets mitochondrial KATP channels for cardioprotection without inducing systemic vasodilation 4[4].

Table 1: Comparative SAR and Potency of Key Derivatives

| Compound | C4 Substituent | Primary Target Subtype | Approximate EC50 |

| Cromakalim | 2-oxopyrrolidin-1-yl | Vascular Smooth Muscle (Kir6.1/SUR2B) | ~150 - 870 nM |

| Levcromakalim | (3S,4R)-2-oxopyrrolidin-1-yl | Vascular Smooth Muscle (Kir6.1/SUR2B) | ~80 - 150 nM |

| BMS-191095 | (1H-imidazol-2-yl)methylamino | Mitochondrial KATP (Kir6.2/SUR1) | ~1 - 5 µM |

| Y-26763 | N-hydroxyacetamide | Vascular Smooth Muscle (Kir6.1/SUR2B) | ~170 nM |

(Data synthesized from in vitro whole-cell patch-clamp and vasorelaxation assays5[5], 2[2])

Experimental Workflows: Self-Validating Systems

To rigorously validate the efficacy and selectivity of a new 2,2-dimethylchromane-6-carbonitrile derivative, we must employ a self-validating patch-clamp protocol. A protocol is only trustworthy if it contains internal controls that prove causality.

Protocol: Whole-Cell Patch-Clamp Validation of KATP Currents

Objective: To confirm that the observed outward current is exclusively mediated by KATP channel activation.

-

Cell Preparation: Plate HEK293 cells stably expressing human Kir6.1/SUR2B (for vascular targeting) or Kir6.2/SUR1 (for pancreatic/mitochondrial targeting).

-

Baseline Recording: Establish the whole-cell configuration using a physiological K+ gradient. Record the baseline holding current at -40 mV. Scientific Rationale: Establishing a stable baseline ensures that endogenous leak currents are accounted for.

-

Compound Perfusion: Perfuse the cells with the test compound (e.g., Levcromakalim at 10 µM). Observe the development of an outward current reversing near -80 mV ( EK ).

-

Pharmacological Reversal (The Self-Validating Step): Co-perfuse the test compound with Glibenclamide (3 µM), a potent and specific SUR antagonist.

Step-by-step patch-clamp electrophysiology workflow for validating K_ATP openers.

Conclusion

The 2,2-dimethylchromane-6-carbonitrile scaffold remains a cornerstone in ion channel drug discovery. By understanding the strict structural requirements at the C4 position and employing rigorous, glibenclamide-reversible electrophysiological assays, researchers can fine-tune this nucleus to achieve remarkable tissue selectivity—ranging from potent antihypertensives to cardioprotective agents like BMS-191095 6[6].

References

-

ResearchGate. "Identification of 3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran derivatives as potassium channel activators and anti-inflammatory agents".[Link]

-

MDPI. "Pharmacological Profiling of K ATP Channel Modulators: An Outlook for New Treatment Opportunities for Migraine".[Link]

-

NIH / PubMed Central. "Binding and effects of KATP channel openers in the vascular smooth muscle cell line, A10".[Link]

-

DC Chemicals. "Products: BMS-191095 hydrochloride".[Link]

Sources

- 1. 2,2-DIMETHYL-2H-CHROMENE-6-CARBONITRILE | 33143-29-2 [chemicalbook.com]

- 2. Pharmacological Profiling of KATP Channel Modulators: An Outlook for New Treatment Opportunities for Migraine [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. BMS-191095 | 166095-21-2 [sigmaaldrich.com]

- 5. Binding and effects of KATP channel openers in the vascular smooth muscle cell line, A10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Products | DC Chemicals [dcchemicals.com]

The 2,2-Dimethylchromane-6-carbonitrile Scaffold: A Technical Guide to Benzopyran-Based K_ATP Channel Openers

Executive Summary

The benzopyran derivative 2,2-dimethylchromane-6-carbonitrile (and its unsaturated analog, 2,2-dimethyl-2H-chromene-6-carbonitrile) represents one of the most privileged scaffolds in modern medicinal chemistry. Originally identified as the core structural motif of the prototypical ATP-sensitive potassium (K_ATP) channel opener, Cromakalim, this scaffold has driven decades of research into antihypertensive, bronchodilatory, and cardioprotective therapeutics.

This whitepaper provides an in-depth technical analysis of the 2,2-dimethylchromane-6-carbonitrile literature, detailing the mechanistic rationale behind its pharmacophore, self-validating synthetic protocols, and its downstream applications in drug development.

Structural Rationale & Pharmacophore Mechanics

The pharmacological efficacy of benzopyran-based K_ATP openers is inextricably linked to the precise spatial arrangement of the 2,2-dimethylchromane core. Every functional group on this scaffold serves a distinct, causal purpose in receptor binding [2]:

-

The gem-Dimethyl Group (C2): The presence of two methyl groups at the C2 position is critical for locking the pyran ring into a specific half-chair conformation. This steric bulk prevents the molecule from adopting planar geometries, ensuring the C3 and C4 substituents are projected at the correct vectors for SUR (Sulfonylurea Receptor) subunit interaction.

-

The Cyano Group (C6): The strong electron-withdrawing nature of the carbonitrile group at C6 significantly enhances the acidity of the C4 position during synthesis and provides a critical hydrogen-bond acceptor site for the target receptor.

-

The C3-C4 trans Geometry: Active K_ATP openers (such as Levcromakalim) require a trans-relationship between the C3-hydroxyl group and the C4-nitrogenous substituent. This geometry is achieved via the stereospecific ring-opening of a chiral epoxide intermediate.

Synthetic workflow from basic precursors to active K_ATP channel openers.

Core Synthetic Workflows & Protocols

The synthesis of highly specific K_ATP openers requires absolute control over stereochemistry. The following self-validating protocols outline the progression from the foundational chromene core to the active pharmaceutical ingredient.

Protocol A: Synthesis of 2,2-Dimethyl-2H-chromene-6-carbonitrile

The construction of the chromene ring is typically achieved via the reaction of 4-cyanophenol with a propargyl alcohol derivative [3].

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 4-cyanophenol (1.0 eq) in a biphasic solvent system (e.g., toluene/water) containing a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide.

-

Alkylation/Cyclization: Add 2-hydroxy-2-methyl-3-butyne (1.2 eq) and an aqueous base (e.g., NaOH).

-

Causality of Reaction: The basic conditions facilitate the formation of a propargyl carbocation, which attacks the aromatic ring ortho to the phenol. The resulting allylic cation is immediately captured by the adjacent phenoxide oxygen, driving an intramolecular cyclization that yields the 2,2-dimethylchromene core.

-

Purification: Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The product is purified via flash chromatography.

Protocol B: Asymmetric Epoxidation of the Chromene Core

To yield the active (3S,4R)-enantiomer of downstream drugs like Levcromakalim, the C3-C4 double bond of 2,2-dimethyl-2H-chromene-6-carbonitrile must be asymmetrically epoxidized. Traditional m-CPBA oxidation yields a racemic mixture; therefore, chiral transition metal catalysis is required [1].

Step-by-Step Methodology:

-

Catalyst Complexation: In a reaction vessel cooled to -40 °C, dissolve the substrate 2,2-dimethyl-2H-chromene-6-carbonitrile (100 μmol) in CH₃CN (0.4 mL). Add a chiral bis-amino-bis-pyridine manganese complex (0.2 μmol) and a carboxylic acid co-catalyst (e.g., 2-ethylbutanoic acid, 1.4 mmol).

-

Oxidation: Add mortar-grounded sodium percarbonate (200 μmol) in three equal portions at 30-minute intervals.

-

Causality of Reaction: Sodium percarbonate acts as a stable, slow-release source of H₂O₂. The step-wise addition prevents the rapid decomposition of the oxidant and the degradation of the Mn-catalyst. The chiral environment of the Mn-complex dictates facial selectivity, transferring the oxygen atom exclusively to the re-face of the alkene.

-

Validation: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with dichloromethane. Chiral HPLC analysis should confirm an enantiomeric excess (ee) of >95% for the (3S,4R)-epoxide[1].

Protocol C: Regioselective Ring-Opening (Synthesis of BMS-191095)

BMS-191095 is a highly cardioselective K_ATP opener derived from the chromane scaffold [4].

Step-by-Step Methodology:

-

Nucleophilic Attack: Treat the (3S,4R)-epoxide with an arylamine (e.g., 4-chloroaniline) in the presence of a Lewis acid (e.g., magnesium perchlorate) in refluxing ethanol.

-

Causality of Reaction: The Lewis acid coordinates to the epoxide oxygen, increasing the electrophilicity of the adjacent carbons. The nucleophile selectively attacks the C4 position because it is benzylic (stabilizing the transition state) and less sterically hindered than the C2 position (which is blocked by the gem-dimethyl group). This S_N2-like attack strictly yields the trans-amino alcohol.

-

Alkylation: The resulting secondary amine is subsequently alkylated with an imidazole derivative to yield the final BMS-191095 structure [4].

Pharmacological Applications: K_ATP Channel Activation

K_ATP channels are heterooctameric complexes consisting of four pore-forming inward-rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor subunits (SURx). Benzopyran derivatives specifically target the SUR subunits.

Mechanism of action for benzopyran-based K_ATP channel openers.

Quantitative Data: Comparative Efficacy of Chromane Derivatives

The functionalization of the C4 position on the 2,2-dimethylchromane-6-carbonitrile scaffold dictates tissue selectivity. While early molecules like Cromakalim were potent but non-selective (causing systemic vasodilation and hypotension), later iterations like BMS-191095 achieved high cardioselectivity[4].

| Compound | C4 Substituent | Primary Target Tissue | Vasorelaxant Potency (IC₅₀) | Cardioselective Anti-ischemic Potency |

| Cromakalim (Racemic) | 2-oxopyrrolidin-1-yl | Vascular Smooth Muscle | ~10-50 nM | Low |

| Levcromakalim (3S,4R) | 2-oxopyrrolidin-1-yl | Vascular Smooth Muscle | < 10 nM | Low |

| BMS-191095 (3R,4S) | N-(4-chlorophenyl)-N-(imidazol-2-ylmethyl) | Ischemic Myocardium | > 10,000 nM | High (>4000-fold selectivity over vascular) |

Data summarized from structure-activity relationship (SAR) studies on benzopyran derivatives [4].

Conclusion

The 2,2-dimethylchromane-6-carbonitrile scaffold remains a cornerstone in the design of K_ATP channel modulators. The rigid geometry enforced by the gem-dimethyl group, combined with the electronic tuning provided by the C6 carbonitrile, creates an ideal template for SUR subunit binding. By leveraging advanced synthetic techniques—specifically transition-metal-catalyzed asymmetric epoxidation and regioselective ring-opening—researchers can fine-tune the C3/C4 trans-substituents to shift the pharmacological profile from broad-spectrum vasodilation to highly targeted cardioprotection.

References

-

Asymmetric Epoxidation of Olefins with Sodium Percarbonate Catalyzed by Bis-amino-bis-pyridine Manganese Complexes Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Structural modifications of the potassium channel activator cromakalim: the C-3 position Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

-

Cromakalim - Synthesis Source: Wikipedia URL:[Link]

-

Cardioselective Antiischemic ATP-Sensitive Potassium Channel (KATP) Openers. 5. Identification of 4-(N-Aryl)-Substituted Benzopyran Derivatives with High Selectivity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Technical Guide: Safety, Handling, and Methodological Applications of 2,2-Dimethylchromane-6-carbonitrile

Executive Summary

2,2-Dimethylchromane-6-carbonitrile (CAS: 132685-98-4) is a highly specialized bicyclic organic scaffold [[1]](). It serves as a foundational building block in medicinal chemistry, primarily utilized in the synthesis of potent potassium channel openers (e.g., cromakalim, Y-27152, and chromanol 293B) 2, 3. Because of the compound's dual structural features—a lipophilic chromane ring and a reactive nitrile moiety—handling it requires a nuanced understanding of its physicochemical behavior. This whitepaper provides researchers with field-proven protocols, causality-driven safety measures, and self-validating experimental workflows to ensure scientific integrity and laboratory safety.

Physicochemical Profiling & Causality in Handling

Understanding the intrinsic properties of 2,2-Dimethylchromane-6-carbonitrile is essential for predicting its behavior during synthesis and storage.

-

Lipophilicity and Dermal Penetration: The 2,2-dimethyl-substituted benzopyran (chromane) ring imparts significant lipophilicity to the molecule. Causality: This high partition coefficient means the compound can easily permeate standard latex gloves and dermal layers. Therefore, handling necessitates nitrile or neoprene gloves to prevent systemic absorption.

-

Nitrile Reactivity and Toxicity: The -CN group at the 6-position is generally stable under ambient, neutral conditions. However, under strongly acidic conditions or in the presence of aggressive reducing agents (e.g., Lithium Aluminum Hydride), the nitrile can undergo hydrolysis or reduction. Causality: Improper quenching of these reactions can lead to the evolution of highly toxic hydrogen cyanide (HCN) gas. All downstream reactions involving the modification of the nitrile group must be rigorously controlled and quenched in alkaline or buffered media.

Quantitative Data: Physicochemical & Safety Profile

| Property / Parameter | Value / Classification | Handling Implication |

| CAS Number | 132685-98-4 1 | Verification of SDS prior to use. |

| Molecular Formula | C12H13NO | Defines stoichiometric calculations. |

| Molecular Weight | 187.24 g/mol | Standardized for molarity. |

| Appearance | Solid / Powder | Risk of aerosolization; weigh in draft-free zones. |

| GHS Hazards | H302, H315, H319, H335 | Requires full PPE (Eye, Skin, Respiratory). |

| Storage Conditions | 2-8°C, Dry, Dark | Prevent oxidative degradation of the chromane ring. |

Pharmacological Significance: The End-Goal of Synthesis

Why do we handle this compound? 2,2-Dimethylchromane-6-carbonitrile is the precursor to molecules like Y-26763 [[4]]() and Y-27152 [[3]](), which are long-acting K+ channel openers. These derivatives target the SUR subunits of K_ATP channels or KvLQT1/KCNQ1 channels 2, 5. By opening these channels, they induce potassium efflux, leading to membrane hyperpolarization, which subsequently inhibits voltage-dependent calcium channels (VDCCs) and causes smooth muscle relaxation (vasodilation) 3.

Pharmacological signaling pathway of 2,2-Dimethylchromane-6-carbonitrile derivatives.

Experimental Workflows & Protocols

To ensure a self-validating system, the following protocol details the safe handling and initial functionalization (e.g., epoxidation or bromination at the 3,4-position) of 2,2-Dimethylchromane-6-carbonitrile. This is a standard first step in synthesizing antihypertensive agents 3.

Protocol: Safe Handling and 3,4-Functionalization Setup

Objective: To safely transfer and initiate the functionalization of the chromane ring while mitigating exposure to the nitrile moiety.

Step 1: Environmental Preparation & PPE

-

Action: Ensure the fume hood is operating with a face velocity of at least 100 fpm. Don double nitrile gloves, a lab coat, and chemical splash goggles.

-

Validation: Use an anemometer to verify hood flow. The dual-glove approach ensures that if the outer glove is contaminated by the lipophilic powder, the inner glove remains a pristine barrier.

Step 2: Weighing and Transfer

-

Action: Weigh the required mass of 2,2-Dimethylchromane-6-carbonitrile (e.g., 10 mmol, 1.87 g) using an enclosed analytical balance. Transfer the solid directly into a dry, argon-purged round-bottom flask.

-

Validation: The use of an enclosed balance prevents aerosolization of the powder, mitigating inhalation risks (H335).

Step 3: Solvent Addition and Reaction

-

Action: Dissolve the compound in an anhydrous, non-reactive solvent (e.g., Dichloromethane or THF) under an inert atmosphere. Proceed with the dropwise addition of the functionalizing agent (e.g., NBS for bromination or mCPBA for epoxidation) at 0°C.

-

Validation: Temperature control at 0°C prevents exothermic runaway, which could otherwise lead to the degradation of the nitrile group and the release of hazardous byproducts.

Step 4: Quenching and Workup (Critical Safety Step)

-

Action: Quench the reaction using a mild, slightly alkaline aqueous solution (e.g., saturated NaHCO3). Never quench with strong acids.

-

Validation: The alkaline quench ensures that any trace cyanide ions remain in their salt form (e.g., NaCN) rather than volatilizing as HCN gas. The cessation of effervescence (CO2 release from NaHCO3) self-validates the completion of the quench.

Experimental workflow and safety checkpoints for handling chromane nitriles.

Waste Management and Decontamination

-

Aqueous Waste: All aqueous washings from the workup must be kept at a pH > 10 and disposed of in dedicated "Cyanide/Nitrile-containing Aqueous Waste" containers.

-

Organic Waste: Segregate halogenated solvents (if DCM was used) from non-halogenated solvents.

-

Decontamination: Wipe down the balance and fume hood surfaces with a 10% bleach solution, which oxidizes any residual nitrile/cyanide compounds to less toxic cyanates.

References

-

(R)-2,7,8-Trimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-ol|BLD Pharm (Contains CAS 132685-98-4 data) , BLD Pharm.1

-

KvLQT1 potassium channel but not IsK is the molecular target for trans-6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethyl- chromane , Molecular Pharmacology (PubMed). 2

-

Chromanol 293B binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter , PubMed.5

-

Y-27152, a long-acting K+ channel opener with less tachycardia: antihypertensive effects in hypertensive rats and dogs in conscious state , Journal of Pharmacology and Experimental Therapeutics. 3

-

Y 26763 | C14H16N2O4 | CID 121878 , PubChem (National Center for Biotechnology Information). 4

Sources

- 1. 54-28-4|(R)-2,7,8-Trimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-ol|BLD Pharm [bldpharm.com]

- 2. KvLQT1 potassium channel but not IsK is the molecular target for trans-6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethyl- chromane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Y 26763 | C14H16N2O4 | CID 121878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chromanol 293B binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of 2,2-Dimethylchromane-6-carbonitrile

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 2,2-Dimethylchromane-6-carbonitrile, a key heterocyclic scaffold and versatile intermediate in medicinal chemistry and materials science. The described methodology is a robust, two-step process commencing with the base-catalyzed O-alkylation of 4-hydroxybenzonitrile with prenyl bromide, followed by a thermally-induced Claisen rearrangement and intramolecular hydroalkoxylation (cyclization). This guide emphasizes the mechanistic rationale behind procedural steps, offers insights into process optimization, and includes comprehensive characterization data. The protocol is designed for researchers, chemists, and drug development professionals requiring a reliable and scalable method for accessing this important chromane derivative.

Introduction and Scientific Rationale

The chromane (3,4-dihydro-2H-1-benzopyran) framework is a privileged scaffold found in a vast array of natural products and biologically active molecules, most notably Vitamin E (α-tocopherol). The 2,2-dimethyl substitution pattern is particularly common and imparts specific conformational and metabolic properties. The addition of a nitrile group at the 6-position, as in 2,2-Dimethylchromane-6-carbonitrile, provides a versatile chemical handle for further synthetic transformations, such as reduction to amines, hydrolysis to carboxylic acids, or participation in cycloaddition reactions.

The synthetic strategy outlined herein is a classic and efficient approach to the chromane ring system. It leverages the nucleophilicity of the phenoxide derived from 4-hydroxybenzonitrile to displace bromide from prenyl bromide, forming an aryl prenyl ether. The subsequent step is a tandem reaction cascade initiated by a thermal[1][1]-sigmatropic rearrangement (Claisen rearrangement). This rearrangement selectively forms a C-prenylated phenol intermediate in situ. This ortho-alkenylated phenol is perfectly poised for a subsequent intramolecular cyclization, which is often acid-catalyzed, to form the stable six-membered pyran ring of the chromane system.[2][3] This domino reaction sequence is highly efficient for constructing the chromane skeleton from simple phenolic precursors.[2]

Overall Reaction Scheme

The synthesis proceeds in two distinct, high-yielding stages:

Step 1: O-Alkylation (Ether Synthesis)

4-Hydroxybenzonitrile reacts with prenyl bromide in the presence of a base (K₂CO₃) to form 4-((3-methylbut-2-en-1-yl)oxy)benzonitrile.

Step 2: Thermal Rearrangement & Cyclization

The intermediate aryl prenyl ether undergoes a thermal Claisen rearrangement followed by intramolecular cyclization to yield the final product, 2,2-Dimethylchromane-6-carbonitrile.

Mechanistic Considerations

Understanding the underlying mechanism is crucial for troubleshooting and optimization. The key transformation is the thermal rearrangement and cyclization cascade.

-

[1][1]-Sigmatropic Rearrangement (Claisen Rearrangement): Upon heating, the aryl prenyl ether undergoes a concerted pericyclic reaction. The allyl group migrates from the oxygen atom to the ortho-position of the aromatic ring, forming a transient dienone intermediate which rapidly tautomerizes to the more stable ortho-prenylated phenol.

-

Intramolecular Hydroalkoxylation (Cyclization): The phenolic hydroxyl group of the intermediate then adds across the double bond of the adjacent prenyl group in a 6-endo-trig cyclization. This step is often facilitated by trace amounts of acid or can occur thermally, leading to the formation of the stable chromane ring system.[3][4]

The following diagram illustrates the key workflow and mechanistic steps.

Caption: Workflow for the two-step synthesis of 2,2-Dimethylchromane-6-carbonitrile.

Detailed Experimental Protocols

Safety Precautions: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Prenyl bromide is a lachrymator and alkylating agent. N,N-Diethylaniline is toxic.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Supplier | Cat. No. | Notes |

| 4-Hydroxybenzonitrile | C₇H₅NO | 119.12 | Sigma-Aldrich | 115306 | Purity ≥98% |

| Prenyl Bromide | C₅H₉Br | 149.03 | Sigma-Aldrich | 149461 | Contains stabilizer |

| Potassium Carbonate | K₂CO₃ | 138.21 | Fisher Scientific | P208 | Anhydrous, fine powder |

| Acetone | C₃H₆O | 58.08 | VWR | BDH1101 | ACS Grade |

| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 | Alfa Aesar | A11619 | Reagent Grade |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Fisher Scientific | E138 | Anhydrous |

| Hexanes | C₆H₁₄ | 86.18 | VWR | BDH1161 | ACS Grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | VWR | BDH1121 | ACS Grade |

| Hydrochloric Acid | HCl | 36.46 | Sigma-Aldrich | 320331 | 2 M solution |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Fisher Scientific | S421 | Anhydrous |

Step 1: Synthesis of 4-((3-methylbut-2-en-1-yl)oxy)benzonitrile

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzonitrile (5.96 g, 50.0 mmol) and anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 equiv).

-

Solvent Addition: Add 100 mL of acetone to the flask.

-

Reagent Addition: While stirring vigorously, add prenyl bromide (8.94 g, 7.4 mL, 60.0 mmol, 1.2 equiv) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-16 hours.

-

Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenol, forming the phenoxide nucleophile. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. A slight excess of the alkylating agent ensures complete consumption of the starting phenol.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material (4-hydroxybenzonitrile) has a lower Rf than the product ether.

-

Workup: After the reaction is complete (disappearance of the starting phenol spot on TLC), cool the mixture to room temperature. Filter the suspension to remove the potassium carbonate and potassium bromide salts, and wash the solid cake with a small amount of acetone.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

-

Purification: Dissolve the crude oil in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the aryl prenyl ether as a pale yellow oil. The product is typically of sufficient purity (>95%) to proceed to the next step without further purification.

Step 2: Synthesis of 2,2-Dimethylchromane-6-carbonitrile

-

Setup: Place the aryl prenyl ether intermediate (approx. 50.0 mmol) in a 100 mL round-bottom flask equipped with a short-path distillation head and a magnetic stir bar.

-

Solvent Addition: Add N,N-diethylaniline (25 mL) as a high-boiling solvent.

-

Rationale: N,N-Diethylaniline serves as a high-boiling solvent (b.p. ~217 °C) to achieve the necessary temperature for the Claisen rearrangement. Its basic nature also helps to prevent undesired acid-catalyzed polymerization of the alkene moieties.

-

-

Reaction: Heat the mixture to reflux (approx. 215 °C) under an inert atmosphere (N₂ or Ar) and maintain for 3-4 hours.

-

Monitoring: Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate). The product, 2,2-Dimethylchromane-6-carbonitrile, will have a different Rf value than the starting ether.

-

Workup: Cool the reaction mixture to room temperature. Dilute the dark mixture with 150 mL of diethyl ether.

-

Purification (Acid Wash): Transfer the solution to a separatory funnel and wash thoroughly with 2 M HCl (4 x 75 mL) to remove the N,N-diethylaniline solvent. The anilinium hydrochloride salt is water-soluble.

-

Purification (Final Wash): Wash the organic layer with water (1 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification (Chromatography): The resulting crude product is purified by flash column chromatography on silica gel. Elute with a gradient of 99:1 to 95:5 Hexanes:Ethyl Acetate. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2,2-Dimethylchromane-6-carbonitrile as a white to off-white solid.

Data Summary and Characterization

| Parameter | Expected Value |

| Step 1 Yield | 85-95% |

| Step 2 Yield | 70-80% |

| Overall Yield | 60-76% |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25-7.15 (m, 2H), 6.75 (d, J=8.4 Hz, 1H), 2.79 (t, J=6.8 Hz, 2H), 1.83 (t, J=6.8 Hz, 2H), 1.34 (s, 6H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 160.1, 133.5, 132.0, 120.0, 119.5, 117.2, 102.1, 75.8, 32.5, 26.8, 22.0 |

| Melting Point | 78-81 °C |

Troubleshooting and Process Optimization

| Issue | Potential Cause | Recommended Solution |

| Low yield in Step 1 | Incomplete reaction; wet reagents. | Ensure K₂CO₃ is anhydrous. Increase reaction time or temperature slightly. Confirm purity of prenyl bromide. |

| Formation of C-alkylated byproduct in Step 1 | High temperature or strongly basic conditions. | Use K₂CO₃ as specified. Avoid stronger bases like NaH which can promote C-alkylation. |

| Low yield in Step 2 | Insufficient temperature or time. | Ensure the reaction reaches a vigorous reflux (~215 °C). Monitor carefully by TLC to confirm completion. |

| Polymerization in Step 2 | Presence of acid; overheating. | Ensure the reaction is under an inert atmosphere. The basic solvent should prevent this, but ensure glassware is clean. |